Cas no 97023-48-8 (2-Cyclohexylbenzoic acid)

2-Cyclohexylbenzoic acid structure
2-Cyclohexylbenzoic acid structure
Nome del prodotto:2-Cyclohexylbenzoic acid
Numero CAS:97023-48-8
MF:C13H16O2
MW:204.264944076538
MDL:MFCD00452653
CID:91135
PubChem ID:7020572

2-Cyclohexylbenzoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Cyclohexylbenzoic acid
    • 2-Cyclohexyl-benzoesaeure
    • 2-cyclohexyl-benzoic acid
    • o-Cyclohexylbenzoesaeure
    • 2-Cyclohexylbenzoic acid (ACI)
    • Benzoic acid, o-cyclohexyl- (7CI)
    • XDA02348
    • SCHEMBL50486
    • DA-26332
    • CS-0318954
    • AE-641/01665050
    • MFCD00452653
    • 2-CYCLOHEXYLBENZOICACID
    • Benzoic acid, 2-cyclohexyl-
    • 2-cyclohexyl benzoic acid
    • 2-Cyclohexylbenzoic acid, AldrichCPR
    • AS-59997
    • AKOS015840906
    • G29365
    • DTXSID40427257
    • cyclohexylbenzoic acid
    • ZKTFZNPTAJIXMK-UHFFFAOYSA-N
    • 97023-48-8
    • EN300-378232
    • MDL: MFCD00452653
    • Inchi: 1S/C13H16O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,14,15)
    • Chiave InChI: ZKTFZNPTAJIXMK-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C(C2CCCCC2)=CC=CC=1)O
    • BRN: 2452158

Proprietà calcolate

  • Massa esatta: 204.11500
  • Massa monoisotopica: 204.115029749g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 2
  • Complessità: 219
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: niente
  • Superficie polare topologica: 37.3Ų
  • Carica superficiale: 0
  • Conta Tautomer: niente

Proprietà sperimentali

  • Colore/forma: Polvere bianca
  • Densità: 1.1±0.1 g/cm3
  • Punto di fusione: 103-105°C
  • Punto di ebollizione: 332.4±21.0 °C at 760 mmHg
  • Punto di infiammabilità: 156.8±16.7 °C
  • Indice di rifrazione: 1.557
  • PSA: 37.30000
  • LogP: 3.43250
  • Solubilità: Insolubile in acqua
  • Pressione di vapore: 0.0±0.8 mmHg at 25°C

2-Cyclohexylbenzoic acid Informazioni sulla sicurezza

2-Cyclohexylbenzoic acid Dati doganali

  • CODICE SA:2916399090
  • Dati doganali:

    Codice doganale cinese:

    2916399090

    Panoramica:

    2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Acido acrilico\Acrilati o esteri devono essere imballati chiaramente

    Riassunto:

    2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

2-Cyclohexylbenzoic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L18060-1g
2-Cyclohexylbenzoic acid, 97%
97023-48-8 97%
1g
¥2236.00 2023-03-15
Matrix Scientific
224110-5g
2-Cyclohexylbenzoic acid, 95% min
97023-48-8 95%
5g
$738.00 2023-09-10
Enamine
EN300-378232-1.0g
2-cyclohexylbenzoic acid
97023-48-8 95%
1g
$98.0 2023-06-04
Enamine
EN300-378232-5.0g
2-cyclohexylbenzoic acid
97023-48-8 95%
5g
$326.0 2023-06-04
Enamine
EN300-378232-10.0g
2-cyclohexylbenzoic acid
97023-48-8 95%
10g
$535.0 2023-06-04
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L18060-5g
2-Cyclohexylbenzoic acid, 97%
97023-48-8 97%
5g
¥9507.00 2023-03-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1389624-5g
2-Cyclohexylbenzoic acid
97023-48-8 97%
5g
¥5512.00 2024-04-23
Aaron
AR003HTO-10g
2-Cyclohexylbenzoic acid
97023-48-8 95%
10g
$673.00 2024-07-18
Aaron
AR003HTO-100mg
2-Cyclohexylbenzoic acid
97023-48-8 95%
100mg
$53.00 2024-07-18
Aaron
AR003HTO-1g
2-Cyclohexylbenzoic Acid
97023-48-8 95%
1g
$105.00 2025-02-10

2-Cyclohexylbenzoic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
Riferimento
Preparation of cyclic amine derivatives as CCR3 antagonists
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Acetaldehyde ,  Hydrochloric acid ,  Oxygen Catalysts: Cobalt diacetate
Riferimento
Synthesis of cyclohexylbenzoic acids by liquid-phase catalytic oxidation of cyclohexyltoluenes
Koshel, S. G.; Obukhova, T. A.; Krylova, N. N.; Smirnova, G. B.; Mironov, G. S., Neftekhimiya, 1989, 29(2), 257-61

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt
1.2 Catalysts: Palladium(1+), chloro(N2,N6-dibutyl-2,6-pyridinedicarbothioamide-κN1,κS2,κS6)-, … ;  40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Pincer thioamide and pincer thioimide palladium complexes catalyze highly efficient Negishi coupling of primary and secondary alkyl zinc reagents at room temperature
Wang, Haibo; Liu, Jing; Deng, Yi; Min, Tianyin; Yu, Ganxiang; et al, Chemistry - A European Journal, 2009, 15(6), 1499-1507

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: tert-Butyl peroxide Catalysts: 1,4-Bis(diphenylphosphino)butane ,  Triruthenium dodecacarbonyl ;  12 h, 135 °C
Riferimento
Ruthenium-Catalyzed Para-Selective Oxidative Cross-Coupling of Arenes and Cycloalkanes
Guo, Xiangyu; Li, Chao-Jun, Organic Letters, 2011, 13(19), 4977-4979

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Acetaldehyde ,  Oxygen Catalysts: Cobalt diacetate Solvents: Acetic acid ;  85 - 95 °C
Riferimento
Liquid-phase catalytic oxidation of methyl derivatives of biphenyl
Koshel', G. N.; Koshel', S. G.; Postnova, M. V.; Lebedeva, N. V.; Kuznetsova, E. A.; et al, Kinetics and Catalysis, 2004, 45(6), 821-825

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Methanesulfonic acid, 1,1,1-trifluoro-, hafnium(4+) salt (4:1) Solvents: 1-Butanol ;  12 h, 1 atm, 120 °C
1.2 Reagents: Potassium hydroxide Solvents: Methanol ;  6 h, 80 °C
Riferimento
Strategic Approach to the Metamorphosis of γ-Lactones to NH γ-Lactams via Reductive Cleavage and C-H Amidation
Jung, Hoi-Yun ; Chang, Sukbok ; Hong, Sungwoo, Organic Letters, 2019, 21(17), 7099-7103

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Catalysts: Palladium(1+), chloro(N2,N6-dibutyl-2,6-pyridinedicarbothioamide-κN1,κS2,κS6)-, … ;  2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Process for preparation of 2,6-pyridinedicarbothioamides metal complexes as cross coupling reaction catalysts
, China, , ,

Synthetic Routes 8

Condizioni di reazione
Riferimento
Synthesis of biphenylpolycarboxylic acids. II. Oxidation of cyclohexyltoluenes and methylbiphenyls to carboxylic acids
Koshel, S. G.; Shutova, I. V.; Shapiro, Yu. E.; Obukhova, T. A.; Rusakov, A. I.; et al, Zhurnal Organicheskoi Khimii, 1992, 28(2), 363-6

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  0.5 h, -78 °C
1.2 1 h, -78 °C; 20 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Peroxydisulfate-Mediated Transition-Metal-Free Oxidative C(sp3)-H Bond Lactonization
Nozawa-Kumada, Kanako; Kurosu, Satoshi; Shigeno, Masanori ; Kondo, Yoshinori, Asian Journal of Organic Chemistry, 2019, 8(7), 1080-1083

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  48 h, 120 °C
Riferimento
Cobalt-catalyzed C(sp3)-H/C(sp2)-H oxidative coupling between alkanes and benzamides
Li, Shuangjie; Wang, Bao; Dong, Guangyu; Li, Chunpu; Liu, Hong, RSC Advances, 2018, 8(24), 13454-13458

2-Cyclohexylbenzoic acid Raw materials

2-Cyclohexylbenzoic acid Preparation Products

Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd